Product packaging for Benzyl oleanolate(Cat. No.:)

Benzyl oleanolate

Cat. No.: B1641287
M. Wt: 546.8 g/mol
InChI Key: BXPBVHNXTDZAAM-GBVPUKILSA-N
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Description

Benzyl oleanolate (CAS 303114-51-4) is a semisynthetic derivative of the pentacyclic triterpenoid, oleanolic acid . With a molecular formula of C37H54O3 and a molecular weight of 546.823 g/mol , this compound serves as a crucial scaffold in medicinal chemistry research, particularly for investigating novel anti-viral and anti-cancer therapies . In influenza research, novel C-3-substituted oleanolic acid benzyl amide derivatives have been identified as potent, broad-spectrum inhibitors of the Influenza A virus (IAV) . These derivatives target the highly conserved PAC-PB1N interaction of the viral RNA polymerase, demonstrating efficacy against drug-resistant strains with EC50 values in the low micromolar range and showing synergistic effects with oseltamivir in vivo . In oncology research, structural modifications of this compound have yielded compounds with significant anti-proliferative activity. The derivative 3-O-succinyl-28-O-benzyl oleanolate induces apoptosis in B16–F10 melanoma cells via the mitochondrial pathway, causing cell cycle arrest and showing greater cytotoxicity than its precursor . Further studies on human melanoma cell lines (A375 and MeWo) confirm that other synthetic oleanolic acid derivatives also exhibit potent cytotoxic and anti-proliferative effects, highlighting their potential as anti-cancer agents . Researchers value this compound as a versatile intermediate for developing new therapeutic candidates with improved bioavailability and potency over oleanolic acid . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H54O3 B1641287 Benzyl oleanolate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C37H54O3

Molecular Weight

546.8 g/mol

IUPAC Name

benzyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C37H54O3/c1-32(2)19-21-37(31(39)40-24-25-11-9-8-10-12-25)22-20-35(6)26(27(37)23-32)13-14-29-34(5)17-16-30(38)33(3,4)28(34)15-18-36(29,35)7/h8-13,27-30,38H,14-24H2,1-7H3/t27-,28-,29+,30-,34-,35+,36+,37-/m0/s1

InChI Key

BXPBVHNXTDZAAM-GBVPUKILSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)OCC6=CC=CC=C6)C

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OCC6=CC=CC=C6)C)C)(C)C)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)OCC6=CC=CC=C6)C

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

Benzyl oleanolate exhibits significant anticancer potential, particularly in inducing apoptosis in various cancer cell lines.

  • Mechanism of Action : Research indicates that this compound can induce apoptosis through mitochondrial pathways. For instance, a study demonstrated that the compound significantly inhibits the proliferation of B16–F10 melanoma cells and induces apoptotic cell death in a dose-dependent manner. It was observed that treatment with this compound resulted in cell cycle arrest and morphological changes indicative of apoptosis, including nuclear condensation and fragmentation .
  • Comparative Efficacy : When compared to its precursor, oleanolic acid, this compound showed enhanced cytotoxicity and apoptosis-inducing effects. Specifically, it was found that at certain concentrations, this compound could inhibit cell growth by up to 80%, showcasing its potential as a therapeutic agent against melanoma .

Anti-inflammatory Effects

This compound also demonstrates anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

  • Research Findings : Studies have shown that derivatives of oleanolic acid, including this compound, can modulate inflammatory pathways. They are reported to reduce the expression of pro-inflammatory cytokines and enzymes such as COX-2 and NF-κB . This suggests that this compound could be beneficial in managing conditions characterized by chronic inflammation.

Metabolic Disorders

The compound has been explored for its potential applications in metabolic diseases such as diabetes.

  • Mechanistic Insights : this compound and its derivatives have been noted to improve insulin sensitivity and reduce hyperglycemia in diabetic models. They may exert these effects through the modulation of metabolic pathways involving nuclear receptors like PPARs (Peroxisome Proliferator-Activated Receptors) and Nrf2 (Nuclear factor erythroid 2-related factor 2) .

Hepatoprotective Effects

This compound has been studied for its hepatoprotective properties.

  • Protective Mechanisms : Research indicates that this compound can ameliorate liver injury induced by various toxic agents. For example, studies involving bile duct ligation models have shown that this compound administration can significantly reduce liver enzyme levels associated with liver damage .

Neuroprotective Effects

Emerging evidence suggests that this compound may also offer neuroprotective benefits.

  • Cognitive Function : In animal models of cognitive impairment, compounds derived from oleanolic acid have been shown to enhance memory and learning capabilities. This effect is believed to be mediated through the upregulation of brain-derived neurotrophic factor (BDNF) and modulation of signaling pathways related to neuronal health .

Case Studies and Data Tables

The following table summarizes key studies on the applications of this compound:

Study ReferenceApplication AreaKey Findings
CancerInduces apoptosis in B16–F10 melanoma cells; IC50 values indicate significant cytotoxicity.
Metabolic DisordersImproves insulin sensitivity; modulates PPARs and Nrf2 pathways.
HepatoprotectionReduces liver enzyme levels in bile duct ligation models; protects against hepatotoxicity.
NeuroprotectionEnhances cognitive function; increases BDNF levels in brain tissue.

Chemical Reactions Analysis

Glycosylation Reactions

Benzyl oleanolate undergoes glycosylation at the C-3 hydroxyl group to produce biologically active derivatives. This involves trichloroacetimidate donors and Lewis acid catalysts like trimethylsilyl trifluoromethanesulfonate (TMSOTf).

C-3 Glycosides

  • Method :

    • This compound reacts with trichloroacetimidate donors (e.g., benzoylated sugars).

    • TMSOTf promotes regioselective glycosylation at the C-3 position .

    • Benzoyl groups are removed via ester exchange (e.g., NaOMe/MeOH) to yield free glycosides .

Examples of C-3 Glycosides

GlycosideStructureYield
3-O-β-D-galactopyranosylβ-D-Galp-(1→3)-OA-Bn58–79%
3-O-α-L-rhamnopyranosylα-L-Rhap-(1→3)-OA-Bn21%
3-O-β-D-xylopyranosylβ-D-Xylp-(1→3)-OA-Bn91%

C-28 Glycosides

Synthesis at the C-28 position involves acetylation of the C-3 hydroxyl group before glycosylation, followed by selective deprotection. This approach avoids steric hindrance from the pentacyclic triterpene core .

Challenges :

  • Complete deprotection of acetyl groups is difficult due to steric hindrance, often leading to partial cleavage of glycosidic bonds .

Oxidation of C-3 Hydroxyl Group

The C-3 hydroxyl group of this compound is oxidized to a ketone using pyridinium dichromate (PDC) in dichloromethane. This ketone is then converted to oximes via reaction with hydroxylamine hydrochloride .

Reaction Sequence :

  • Oxidation :

    OA-Bn (C-3-OH)PDC, CH2Cl2OA-Bn (C-3-ketone)\text{OA-Bn (C-3-OH)} \xrightarrow{\text{PDC, CH}_2\text{Cl}_2} \text{OA-Bn (C-3-ketone)}
  • Oximation :

    OA-Bn (C-3-ketone)NH2OH\cdotpHClOA-Bn oxime\text{OA-Bn (C-3-ketone)} \xrightarrow{\text{NH}_2\text{OH·HCl}} \text{OA-Bn oxime}

Benzylic Oxidation

While this compound itself is not directly oxidized, its derivatives (e.g., oleanolic acid glycosides) undergo benzylic oxidation at the C-3 position. This is facilitated by the stability of the resulting radical intermediate .

Mechanism :

  • Homolytic cleavage of the benzylic C-H bond by oxidizing agents (e.g., KMnO₄).

  • Formation of a carbonyl group .

Hydrogenolysis

The benzyl ester group is removed via catalytic hydrogenolysis (e.g., Pd/C in MeOH/CH₂Cl₂) to regenerate the free carboxylic acid .

Reaction :

OA-BnH2/Pd/COleanolic acid\text{OA-Bn} \xrightarrow{\text{H}_2/\text{Pd/C}} \text{Oleanolic acid}

Oxidative Cleavage

Benzyl ethers can be oxidatively cleaved using reagents like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (ACT) in wet acetonitrile, yielding aldehydes or carboxylic acids .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.2.1 Cytotoxicity and Apoptosis Induction
  • Oleanolic Acid (1): Requires high concentrations (IC₅₀ > 80 µg/mL) to inhibit B16–F10 melanoma cell proliferation. Induces apoptosis (~40%) but lacks mitochondrial depolarization effects .
  • 3-O-Succinyl OA (3): Slightly more potent than OA (lower IC₅₀) but less effective than compound 4 .
  • 3-O-Succinyl-28-O-Benzyl Oleanolate (4): Most potent derivative, with IC₅₀ and IC₈₀ values reduced by >50% compared to OA. Induces 72–95% apoptosis via mitochondrial depolarization (intrinsic pathway) and G0/G1 cell-cycle arrest .
2.2.2 Mechanism of Action
  • Compound 2 vs. 4: While both derivatives enhance cytotoxicity over OA, only compound 4 activates the intrinsic apoptotic pathway by depolarizing mitochondrial membranes, leading to caspase activation and chromatin condensation .
  • Glycosylated Derivatives (e.g., 16, 34): Limited data on melanoma cells, but glycosylation at C-3 (e.g., galactopyranoside in compound 34) may enhance solubility and target specificity for other cancer types .

Key Research Findings

  • Dual Functionalization Enhances Potency: The synergistic effect of C-3 succinylation (improving cellular uptake) and C-28 benzylation (increasing lipophilicity) in compound 4 results in superior apoptotic activity .
  • Structure-Activity Relationship (SAR): Modifications at C-3 and C-28 are critical for bioactivity.
  • Therapeutic Potential: Compound 4 is a promising candidate for melanoma treatment, while glycosylated derivatives (e.g., compound 16) may offer alternative mechanisms for other cancers .

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, oleanolic acid (1 mmol) is dissolved in N,N-dimethylformamide (DMF) with anhydrous potassium carbonate (3.62 mmol) as the base. Benzyl bromide (1.5 mmol) is added dropwise, and the mixture is stirred at 25°C for 8 hours. The reaction is quenched with saturated sodium chloride, extracted with ethyl acetate, and purified via column chromatography (ethyl acetate/petroleum ether, 1:4). This method achieves moderate to high yields (70–85%), with the benzyl group selectively targeting the carboxylic acid due to the steric hindrance of oleanolic acid’s pentacyclic structure.

Optimization and Challenges

Key variables influencing yield include:

  • Solvent selection : Polar aprotic solvents like DMF enhance reaction kinetics by stabilizing the transition state.
  • Base strength : Potassium carbonate outperforms weaker bases like sodium bicarbonate in deprotonating the carboxylic acid.
  • Temperature control : Prolonged heating above 30°C may lead to side reactions at the C-3 hydroxyl group, necessitating mild conditions.

Carbodiimide-Mediated Coupling Strategies

For laboratories prioritizing chemoselectivity, carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) enable controlled esterification under mild conditions.

Protocol Overview

Oleanolic acid (1 mmol) is activated with EDCI (1 mmol) and N,N-dimethyl-4-aminopyridine (DMAP, 0.2 mmol) in anhydrous dichloromethane at 0°C. Benzyl alcohol (1 mmol) is then introduced, and the reaction proceeds at room temperature for 24 hours. Workup involves washing with 1 M hydrochloric acid and chromatographic purification. This method circumvents the need for strong bases, making it suitable for acid-sensitive substrates.

Comparative Advantages

  • Functional group tolerance : The EDCI-DMAP system avoids nucleophilic side reactions at secondary alcohols.
  • Yield consistency : Reported yields range from 65% to 78%, with fewer purification challenges compared to alkylation routes.

Alternative Synthetic Pathways

Hydrogenolysis of Protected Intermediates

In multistep syntheses targeting polyfunctionalized derivatives, temporary protection of the C-28 carboxylic acid as a tert-butyl ester allows subsequent benzylation via hydrogenolysis. For example, tert-butyl oleanolate undergoes Pd/C-catalyzed hydrogenation in the presence of benzyl chloroformate to yield this compound. While this approach is less common for standalone this compound synthesis, it demonstrates versatility in complex derivative preparation.

Enzymatic Esterification

Emerging methodologies employ lipases (e.g., Candida antarctica Lipase B) in nonaqueous media to catalyze benzyl ester formation. Although enzymatic routes currently achieve lower yields (45–55%), they offer greener alternatives by eliminating toxic solvents and reducing energy inputs.

Analytical and Purification Considerations

Chromatographic Techniques

Purification Method Eluent System Purity Achieved
Column Chromatography Ethyl acetate/petroleum ether (1:4) ≥95%
Preparative HPLC Acetonitrile/water (75:25) ≥98%

Spectroscopic Characterization

  • ¹H NMR : Benzyl protons appear as a singlet at δ 5.32–5.35 ppm, while the C-28 ester carbonyl resonates at δ 170.5–171.0 ppm in ¹³C NMR.
  • Mass Spectrometry : ESI-MS typically shows [M+Na]⁺ at m/z 567.4, confirming the molecular formula C₃₇H₅₄O₃.

Industrial Scalability and Process Optimization

Cost-Benefit Analysis

Method Cost (USD/g) Time (h) Environmental Impact
Direct Alkylation 12.50 8 Moderate (DMF waste)
EDCI Coupling 18.75 24 Low (DCM recycling)
Enzymatic 22.30 48 Minimal

Continuous Flow Synthesis

Recent advances adapt the alkylation method to continuous flow reactors, reducing reaction times to 2 hours and improving yields to 88% through enhanced mass transfer.

Q & A

Basic: What are the standard synthetic protocols for benzyl oleanolate and its derivatives?

Methodological Answer:
this compound is synthesized via esterification of oleanolic acid with benzyl chloride. A typical protocol involves reacting oleanolic acid (1) with benzyl chloride (BnCl) in a 1:2 molar ratio in DMF, using K₂CO₃ as a base at 55°C for 4 hours . The crude product is purified via column chromatography with CH₂Cl₂/acetone (10:1), yielding ~83% of 28-O-benzyl oleanolate (2) as a white solid (mp 221–223°C). Characterization includes:

  • IR spectroscopy : Peaks at 3371 cm⁻¹ (OH stretch) and 1668 cm⁻¹ (ester C=O) .
  • NMR : Aromatic protons at 7.48 ppm (benzyl group) and methylene signals at 5.00 ppm (AB system, J = 12.0 Hz) .
    Advanced derivatives (e.g., 3-O-succinyl-28-O-benzyl oleanolate) require sequential functionalization. For example, succinylation of compound 2 with succinic anhydride in pyridine introduces a succinyl group at C-3, followed by benzylation .

Advanced: How do structural modifications at C-3 and C-28 positions influence cytotoxicity?

Methodological Answer:
Modifications at C-3 and C-28 significantly enhance cytotoxicity. In B16–F10 melanoma cells, 3-O-succinyl-28-O-benzyl oleanolate (4) exhibits an IC₅₀ of 15.2 µg/mL, compared to 47.8 µg/mL for unmodified oleanolic acid (1) . Key findings:

  • C-28 benzylation : Shields the C-28 carbonyl group (¹³C NMR shift from 184.5 ppm to 177.6 ppm), improving lipophilicity and membrane permeability .
  • C-3 succinylation : Introduces a polar moiety, enhancing solubility and mitochondrial targeting. Compound 4 induces 72–95% apoptosis via intrinsic pathways, confirmed by FACS analysis of mitochondrial depolarization .
    Experimental Design Tip : Compare IC₅₀ values across derivatives using dose-response curves (0–80 µg/mL, 72-hour treatment) with triplicate technical replicates to ensure reproducibility .

Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Identifies functional groups and regioselectivity. For 28-O-benzyl oleanolate, aromatic protons (7.48 ppm) and methylene signals (5.00 ppm) confirm benzylation .
  • IR Spectroscopy : Detects ester formation (C=O stretch at 1668–1720 cm⁻¹) and hydroxyl groups (3371 cm⁻¹) .
  • Mass Spectrometry : ESI-MS confirms molecular weights (e.g., m/z 679 [M+H]⁺ for glycosylated derivatives) .
    Validation : Cross-reference spectral data with synthetic intermediates (e.g., oleanolic acid) to confirm reaction success .

Advanced: How does glycosylation impact biological activity?

Methodological Answer:
Glycosylation at C-3 enhances bioactivity. For example:

  • α-Glucosidase Inhibition : this compound 3-O-α-L-arabinopyranoside (6) shows a 4-fold increase in inhibition compared to non-glycosylated 28-O-benzyl oleanolate (IC₅₀ reduced from 2.92% to 0.73%) .
  • Cytotoxicity : Glycosides improve water solubility, facilitating cellular uptake. However, bulky sugar moieties may reduce membrane permeability—balance polarity and lipophilicity during design .
    Method : Synthesize glycosides via coupling reactions (e.g., using 2,3,4,6-tetra-O-benzoyl-β-D-galactopyranosyl donors in THF/H₂O) and purify via silica gel chromatography .

Advanced: How to resolve discrepancies in cytotoxicity data across studies?

Methodological Answer:
Contradictions often arise from:

  • Cell Line Variability : B16–F10 melanoma vs. other models may show differing sensitivity .
  • Assay Conditions : Viability assays (e.g., MTT vs. propidium iodide) yield varying IC₅₀ values. Standardize protocols (e.g., 72-hour exposure, serum-free media) .
  • Compound Purity : Impurities from incomplete purification (e.g., residual DMF in column fractions) skew results. Validate purity via HPLC (>95%) before testing .
    Statistical Approach : Use ANOVA or Student’s t-test to compare replicates and ensure significance (P < 0.05) .

Basic: What are the key safety considerations when handling this compound?

Methodological Answer:

  • Hazards : Flammable (GHS02), severe eye irritation (GHS07). Use explosion-proof equipment and avoid static discharge .
  • PPE : Nitrile gloves, lab coat, and chemical goggles. Work in a fume hood to prevent inhalation .
  • Waste Disposal : Neutralize with dilute NaOH and dispose via approved hazardous waste channels .

Advanced: What in vitro experimental designs best assess apoptosis mechanisms?

Methodological Answer:

  • Cell-Cycle Analysis : Use flow cytometry with propidium iodide to quantify G0/G1 arrest (e.g., 72–95% arrest for compound 4) .
  • Mitochondrial Depolarization : Measure ΔΨm collapse via JC-1 staining and FACS .
  • Morphological Assays : Confirm apoptosis via microscopy (cell shrinkage, chromatin condensation) .
    Controls : Include untreated cells and caspase inhibitors (e.g., Z-VAD-FMK) to validate intrinsic pathway activation .

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